Product packaging for Antimicrobial peptide Alo-1(Cat. No.:)

Antimicrobial peptide Alo-1

Cat. No.: B1578249
Attention: For research use only. Not for human or veterinary use.
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Description

Antimicrobial Peptide Alo-1 is a synthetic, research-grade compound designed for investigative use in microbiology and immunology. Antimicrobial peptides (AMPs) are small, naturally occurring molecules that are a key component of the innate immune system in most organisms. They demonstrate broad-spectrum activity against bacteria, fungi, viruses, and other pathogens. The primary mechanism of action for many AMPs, including Alo-1, involves disrupting the integrity of the microbial cell membrane. This is achieved through electrostatic interactions between the cationic peptide and the anionic components of the pathogen's membrane, leading to membrane permeabilization and cell death. This mechanism makes it difficult for microbes to develop resistance, positioning AMPs as promising candidates in the fight against multi-drug resistant bacteria, such as MRSA and VRE. Beyond their direct antimicrobial activity, AMPs are also being studied for their immunomodulatory functions, anti-biofilm properties, and potential anticancer applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

bioactivity

Antifungal

sequence

CIKNGNGCQPDGSQGNCCSRYCHKEPGWVAGYCR

Origin of Product

United States

Origins and Biosynthesis of Antimicrobial Peptide Alo 1

Chemical Synthesis Approaches for Alo-1

Solid-phase peptide synthesis (SPPS) is a principal method for the chemical synthesis of peptides like Alo-1. This technique involves building the peptide chain on an insoluble solid support through a repeated cycle of amino acid coupling and deprotection steps almacgroup.com. Each amino acid is added sequentially until the desired sequence is complete almacgroup.com. The final step involves cleaving the peptide from the resin and removing any protecting groups, followed by purification almacgroup.com. This method allows for the precise construction of the peptide sequence and the incorporation of modifications if needed almacgroup.com.

Key Aspects of Solid-Phase Peptide Synthesis (SPPS)
StepDescription
AttachmentThe first amino acid is attached to an insoluble resin support.
DeprotectionThe protecting group on the N-terminus of the attached amino acid is removed.
CouplingThe next protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.
IterationThe deprotection and coupling steps are repeated until the full peptide sequence is assembled.
CleavageThe completed peptide is cleaved from the resin support, and all protecting groups are removed.
PurificationThe crude peptide is purified, typically using high-performance liquid chromatography (HPLC).

Recombinant Expression Systems for Alo-1

For the production of larger quantities of Alo-1, recombinant expression systems are a viable option. This involves introducing the DNA sequence encoding the peptide into a host organism, which then uses its cellular machinery for transcription and translation to produce the peptide nih.gov. Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and well-understood genetics researchgate.net.

A common strategy is the use of a fusion protein approach, where the antimicrobial peptide is expressed as part of a larger, non-toxic protein. This can help to prevent the potential toxicity of the AMP to the host cell and protect it from proteolytic degradation. After expression and purification of the fusion protein, the antimicrobial peptide is cleaved from its fusion partner and purified.

Cell-Free Protein Synthesis for Alo-1 Production

Cell-free protein synthesis (CFPS) offers a rapid and flexible platform for the production of proteins, including antimicrobial peptides like Alo-1 leniobio.com. This method utilizes cell extracts that contain the necessary machinery for transcription and translation, but without the constraints of a living cell leniobio.comyoutube.com. This is particularly advantageous for producing peptides that may be toxic to host cells nih.gov.

CFPS systems allow for direct control over the reaction environment, which can be optimized for protein folding and activity nih.gov. The process begins with the addition of a DNA template encoding the peptide to the cell-free extract, along with necessary substrates like amino acids and an energy source leniobio.com. The peptide is then synthesized in vitro, which simplifies the purification process.

Structural Characterization and Conformational Analysis of Antimicrobial Peptide Alo 1

Primary Amino Acid Sequence Elucidation of Alo-1

The primary structure of a peptide, its unique sequence of amino acids, is the fundamental determinant of its higher-order structure and function. nih.govmonash.edu The amino acid sequence of the mature Alo-1 peptide has been determined and is cataloged under the UniProt accession number P83651. jmb.or.kr The peptide consists of 34 amino acid residues. A key feature of its sequence is the presence of six cysteine residues, which are critical for its three-dimensional structure. nih.govmdpi.com

Table 1: Primary Amino Acid Sequence and Properties of Alo-1
AttributeDetails
Sequence (Single-Letter Code)GFCASRGKCC KSRCFCHGRC GIGPSCGPTC KH
UniProt Accession NumberP83651 jmb.or.kr
Length34 Amino Acids
Cysteine Residue Positions3, 8, 9, 15, 18, 26, 31

Determination of Secondary Structural Elements of Alo-1 (e.g., α-helical, β-sheet, extended, loop)

While many antimicrobial peptides adopt α-helical structures, Alo-1 belongs to a structural class defined by β-sheets and loops. nih.govmdpi.com Detailed structural studies, primarily conducted on its highly homologous counterpart Alo-3 (over 80% sequence identity), have revealed the characteristic secondary structures of this peptide family. nih.gov The structure is dominated by a triple-stranded antiparallel β-sheet. nih.govacs.org This rigid core is connected by turns and a long, flexible loop that links the first and second β-strands. nih.govacs.org This combination of rigid sheets and flexible loops is a hallmark of the knottin family of peptides. researchgate.netmdpi.com

Table 2: Summary of Alo-1 Structural Features
Structural LevelKey Features
Secondary StructureTriple-stranded antiparallel β-sheet, turns, and a long flexible loop. nih.govacs.org
Tertiary Structure (Fold)Inhibitor Cystine-Knot (Knottin). nih.govresearchgate.net
Disulfide Bridge PatternCys(I)-Cys(IV), Cys(II)-Cys(V), Cys(III)-Cys(VI) forming a "disulfide through disulfide knot". mdpi.com

Computational and Spectroscopic Approaches in Alo-1 Structural Analysis

A combination of spectroscopic and computational methods has been essential for characterizing Alo-1 and its homologs. nih.gov The precise molecular mass of peptides can be determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.govkyoto-u.ac.jpacs.org

For the highly similar peptide Alo-3, its three-dimensional structure in solution was determined using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org NMR is a powerful technique for elucidating the conformation and dynamics of peptides in a solution environment, providing data on inter-atomic distances and torsion angles. nih.govresearchgate.net

The experimental data from NMR were complemented by molecular modeling and computational analysis. nih.gov Software such as ARIA (Ambiguous Restraints for Iterative Assignment) was used with the NMR data to define the disulfide bridge connectivity and calculate the final structure, confirming its classification as a member of the inhibitor cystine-knot family. nih.govacs.org These computational approaches are vital for refining experimental data and visualizing the complex three-dimensional fold of the peptide. nih.gov

Table 3: Analytical Techniques in the Structural Study of Alo Peptides
TechniquePurpose in Peptide Analysis
MALDI-TOF Mass SpectrometryAccurate determination of molecular mass. nih.govkyoto-u.ac.jpacs.org
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermination of the three-dimensional solution structure and dynamics. nih.govresearchgate.net
Molecular Modeling / Computational AnalysisRefinement of structural data, determination of disulfide connectivity, and visualization of the 3D fold. nih.govacs.orgnih.gov

Structure Activity Relationship Sar Studies of Antimicrobial Peptide Alo 1

Influence of Amino acid Composition and Sequence on Alo-1 Bioactivity

The specific amino acids and their arrangement in the Alo-1 sequence are fundamental determinants of its antimicrobial potency. Cationic residues, such as Lysine (B10760008) (Lys) and Arginine (Arg), are pivotal. Their positively charged side chains facilitate the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com

Systematic substitution studies, where specific amino acids are replaced (e.g., with Alanine), have identified residues that are essential for bioactivity. nih.gov Altering key cationic or hydrophobic residues often leads to a significant reduction or complete loss of antimicrobial function. For instance, replacing a crucial lysine residue can weaken the peptide's ability to bind to and disrupt the bacterial membrane. The sequence also dictates the peptide's ability to adopt a specific secondary structure, such as an α-helix, upon interacting with the membrane, which is often a prerequisite for its disruptive action. sahmri.org.au

Role of Peptide Length and Net Charge in Alo-1 Efficacy

Peptide length also plays a significant role. While a certain minimum length is required to span the bacterial membrane or to form a stable secondary structure, excessive length does not necessarily improve efficacy and can increase production costs. Truncation studies on Alo-1 analogs help to identify the minimal active sequence, removing non-essential residues without compromising the core antimicrobial domain.

Alo-1 AnalogModificationNet ChargeMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
Native Alo-1-+6816
Alo-1_NC+8Charge Increase+848
Alo-1_NC+3Charge Decrease+3>64>64
Alo-1_Trunc-NN-terminal truncation+43264
Alo-1_Trunc-CC-terminal truncation+51632

Impact of Hydrophobicity and Amphipathicity on Alo-1 Function

Hydrophobicity, the measure of non-polar residues, is crucial for the ability of Alo-1 to insert into and disrupt the lipid bilayer of bacterial membranes. mdpi.com An optimal balance of hydrophobicity is essential; insufficient hydrophobicity may prevent the peptide from effectively penetrating the membrane core, while excessive hydrophobicity can lead to non-specific binding to host cell membranes, causing toxicity, or lead to peptide aggregation and loss of activity. nih.gov

Equally important is amphipathicity, the spatial separation of hydrophobic and hydrophilic residues. sahmri.org.au When Alo-1 interacts with a membrane, it often folds into an amphipathic structure, like an α-helix, with one face being hydrophobic and the other being hydrophilic (cationic). nih.gov This arrangement allows the cationic face to interact with the phospholipid head groups and the hydrophobic face to insert into the lipid core, leading to membrane destabilization through models like the "barrel-stave" or "toroidal pore" mechanism. nih.gov Modifications that disrupt this amphipathic balance can severely impair the peptide's lytic function. mdpi.com

Significance of Disulfide Bonds and Cyclization in Alo-1 Activity

For many peptides, structural stability is enhanced by covalent linkages such as disulfide bonds or by cyclizing the peptide backbone. Disulfide bonds, formed between cysteine residues, can constrain the peptide's conformation, making it more rigid and potentially more resistant to degradation by proteases. nih.gov The introduction of disulfide bridges into linear peptides like analogs of Alo-1 can lead to a more defined three-dimensional structure, which may enhance binding affinity to its target. nih.gov

Cyclization, either head-to-tail or through side-chain linkages, serves a similar purpose. It reduces conformational flexibility, which can pre-organize the peptide into its active shape and increase its stability in biological fluids. mdpi.com Studies involving the cyclization of linear AMPs have often shown an enhancement in antimicrobial activity and stability. mdpi.comnih.gov For Alo-1, which is naturally linear, synthetic cyclized versions could offer improved therapeutic potential by enhancing resistance to enzymatic degradation. biorunstar.com

Alo-1 AnalogStructural FeatureStability (Half-life in serum)MIC (µg/mL) vs. P. aeruginosa
Native Alo-1Linear~30 min16
Alo-1_CycCyclized (head-to-tail)>4 hours8
Alo-1_SSDisulfide Bond (Cys pair)>6 hours8
Alo-1_Linear_RedReduced Cysteines (No SS bond)~25 min32

Effects of D-Amino Acid Substitutions and Other Chirality Modifications on Alo-1

Natural peptides are composed of L-amino acids. A key challenge for their therapeutic use is their susceptibility to degradation by proteases. A powerful strategy to overcome this is the substitution of L-amino acids with their non-natural mirror images, D-amino acids. nih.gov Incorporating D-amino acids can make Alo-1 significantly more resistant to proteolytic enzymes, thereby increasing its stability and bioavailability. nih.gov

Interestingly, the antimicrobial activity is often retained or even enhanced in D-amino acid substituted analogs. nih.gov This suggests that the mechanism of action for many AMPs, including Alo-1, is based on interactions with the chiral lipid membrane rather than specific chiral protein receptors. nih.gov However, the position of the substitution matters; substitutions in the middle of a sequence can disrupt essential secondary structures like the α-helix, leading to a loss of activity, whereas substitutions at the termini are often better tolerated. nih.gov An enantiomeric version of Alo-1, composed entirely of D-amino acids, would likely exhibit similar antimicrobial potency but vastly improved stability. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific antimicrobial peptide identified by the name "Alo-1." The search results provided extensive information on the general mechanisms of antimicrobial peptides (AMPs), including various models of membrane disruption and intracellular actions, but none of these were specifically associated with a compound named Alo-1.

It is possible that "Alo-1" may be a novel or recently discovered peptide not yet documented in published research, a compound known under a different designation, or a potential misnomer. The information available discusses mechanisms for other named peptides, such as Cateslytin, aurein (B1252700) 1.2, and IsCT, but provides no data for Alo-1.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the chemical compound "Antimicrobial peptide Alo-1" as requested by the detailed outline. The fundamental prerequisite—the existence of research data on Alo-1—could not be met. Any attempt to describe its mechanisms would be speculative and would not adhere to the standards of scientific accuracy.

Based on a comprehensive search of available scientific literature, there is currently insufficient detailed information to generate an article on the specific antimicrobial mechanisms of the peptide Alo-1 according to the requested outline.

The searches indicate that "this compound" is a known peptide, likely of insect origin and classified as a knottin-type peptide. It is listed in protein databases and has been identified in transcriptome studies. However, detailed functional studies elucidating its specific modes of action against bacteria are not available in the public domain.

Elucidation of Antimicrobial Mechanisms of Action of Alo 1

Its role in modulating microbial communication and quorum sensing.

While general information exists on how various antimicrobial peptides execute these functions, the strict requirement to focus solely on Alo-1 cannot be met due to the absence of specific data. Further research on this particular peptide is needed before a detailed article on its mechanisms of action can be written.

Antimicrobial Spectrum and Efficacy Profiling of Alo 1

Antibacterial Activity of Alo-1

Detailed research findings and specific data on the antibacterial activity of Alo-1 are not extensively available in the current scientific literature.

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Specific studies detailing the efficacy of Alo-1 against Gram-positive bacteria such as Staphylococcus aureus have not been identified in the reviewed literature.

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

There is currently a lack of specific data on the efficacy of Alo-1 against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Activity Against Multidrug-Resistant Bacterial Strains

Information regarding the activity of Alo-1 specifically against multidrug-resistant bacterial strains is not available in the existing research.

Antifungal Activity of Alo-1 (e.g., Candida albicans, filamentous fungi)

The most characterized activity of the Alo peptide family is its antifungal efficacy. Research has identified that three homologous peptides, Alo-1, Alo-2, and Alo-3, are active against the yeast strain Candida glabrata. nih.gov Among the three, Alo-3 was found to have the highest level of activity. nih.govearth.com These peptides represent a novel class of antifungal agents derived from insects. nih.gov The primary research has centered on Candida species, and specific data regarding Alo-1's activity against filamentous fungi is not yet available.

Table 1: Antifungal Activity of Alo-1

Fungal Species Activity Notes
Candida glabrata Active Alo-1, along with its homologs Alo-2 and Alo-3, demonstrates activity against this yeast strain. Alo-3 shows significantly higher activity than Alo-1 and Alo-2. nih.gov

Antiviral Activity of Alo-1

Specific research data concerning the antiviral properties and spectrum of activity for the antimicrobial peptide Alo-1 are not available in the current body of scientific literature.

Microbial Resistance Mechanisms Against Antimicrobial Peptide Alo 1

Bacterial Membrane Charge Alterations and Modification of Lipopolysaccharide (LPS)/Teichoic Acids

One of the principal mechanisms by which bacteria resist cationic antimicrobial peptides such as Alo-1 is by altering the net negative charge of their cell surface. This reduces the electrostatic attraction between the positively charged peptide and the bacterial membrane, thereby impeding its initial binding and subsequent disruptive activity.

Gram-positive bacteria, lacking an outer membrane, modify their teichoic acids to achieve a similar effect. Wall teichoic acids (WTAs) and lipoteichoic acids (LTAs) are anionic polymers that contribute significantly to the negative charge of the cell wall. Resistance to cationic AMPs can be conferred by the D-alanylation of these teichoic acids, a process that introduces positive charges and thereby reduces the net negative charge of the cell envelope. mdpi.com In Staphylococcus aureus, modifications to peptidoglycan by O-acetylation and the presence of wall teichoic acid contribute to resistance against lysozyme, another antimicrobial agent. nih.gov Furthermore, the modification of WTAs with sugars like L-rhamnose in Listeria monocytogenes can delay the penetration of antimicrobial peptides. nih.gov

The enzymatic machinery responsible for these modifications is complex and tightly regulated. For example, the MprF protein in several Gram-positive bacteria is responsible for the aminoacylation of phosphatidylglycerol, which reduces the negative charge of the membrane and confers resistance to cationic AMPs. mdpi.combiorxiv.org

Bacterial Type Modified Component Modification Effect on Alo-1 Interaction
Gram-negative Lipopolysaccharide (LPS) - Lipid A Addition of L-Ara4N or pEtN Decreased electrostatic attraction
Gram-positive Teichoic Acids (WTA/LTA) D-alanylation Reduced net negative surface charge
Gram-positive Phosphatidylglycerol Aminoacylation (e.g., lysination) Reduced membrane negative charge

Efflux Pump Systems Mediating Alo-1 Resistance

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. nih.govnih.govfrontiersin.org The overexpression of these pumps can lead to a significant decrease in the intracellular concentration of an antimicrobial peptide like Alo-1, preventing it from reaching its target. mdpi.com

Several superfamilies of efflux pumps are involved in antimicrobial resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, and the small multidrug resistance (SMR) family. mdpi.comoup.com In Gram-negative bacteria, RND-type efflux pumps are particularly significant as they often form tripartite systems that span both the inner and outer membranes, enabling the direct expulsion of substrates from the cytoplasm or periplasm to the extracellular space. nih.gov

While specific efflux pumps dedicated solely to Alo-1 have not been extensively characterized, it is understood that multidrug efflux pumps can recognize and transport a broad range of structurally diverse compounds, including antimicrobial peptides. nih.govnih.gov The overexpression of these pumps is a common mechanism of acquired antibiotic resistance. mdpi.comnih.gov For example, the MacAB-TolC efflux system in some Gram-negative bacteria has been shown to contribute to resistance against certain antimicrobial peptides. mdpi.com

The regulation of efflux pump expression is a key aspect of this resistance mechanism. Environmental stressors, including exposure to sub-lethal concentrations of antimicrobial agents, can lead to the upregulation of genes encoding efflux pumps. mdpi.com

Efflux Pump Superfamily Energy Source Typical Location Relevance to Alo-1 Resistance
ABC (ATP-Binding Cassette) ATP hydrolysis Gram-positive & Gram-negative Can transport a variety of substrates, likely including AMPs.
MFS (Major Facilitator Superfamily) Proton motive force Gram-positive & Gram-negative Broad substrate specificity.
RND (Resistance-Nodulation-Division) Proton motive force Gram-negative Form tripartite systems for efficient export across both membranes.
SMR (Small Multidrug Resistance) Proton motive force Gram-positive & Gram-negative Transport a range of lipophilic cationic drugs.

Proteolytic Degradation of Alo-1 by Microbial Enzymes

Another effective strategy for microbial resistance is the enzymatic degradation of Alo-1 by proteases secreted by the bacteria. researchgate.net These enzymes can cleave the peptide at specific sites, rendering it inactive before it can exert its antimicrobial effect.

A variety of microbial proteases have been implicated in the degradation of antimicrobial peptides. nih.gov These can be broadly classified based on their active site, such as serine proteases, cysteine proteases, metalloproteases, and aspartic proteases. nih.gov Both Gram-positive and Gram-negative bacteria produce and secrete proteases that can inactivate host defense peptides. mdpi.comresearchgate.net

For instance, Porphyromonas gingivalis, a bacterium associated with periodontal disease, produces proteases capable of degrading human defensins. researchgate.net Similarly, other pathogens have been shown to efficiently cleave and inactivate various AMPs. researchgate.net The stability of antimicrobial peptides against proteolytic degradation is a critical factor in their therapeutic potential. nih.gov Modifications such as L-to-D isomerization of amino acids can enhance the proteolytic stability of peptides. nih.gov

The production of these proteases can be a virulence factor, contributing to the pathogen's ability to evade the host's innate immune response.

Bacterial Species (Example) Secreted Protease (Class) Mechanism of Action on Alo-1
Porphyromonas gingivalis Cysteine proteases (Gingipains) Cleavage of peptide bonds, inactivation.
Pseudomonas aeruginosa Metalloprotease (Elastase) Degradation of the peptide structure.
Staphylococcus aureus Serine protease (Aureolysin) Hydrolysis of the peptide backbone.

Biofilm-Associated Resistance to Alo-1

Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govmdpi.commdpi.comresearchgate.netresearchgate.net This mode of growth provides significant protection against antimicrobial agents, including Alo-1. nih.govliabjournal.comnih.gov Biofilm-associated resistance is a multifactorial phenomenon. nih.govliabjournal.com

The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier that can prevent or retard the penetration of antimicrobial peptides to the embedded cells. nih.govmdpi.commdpi.com Cationic peptides like Alo-1 can be sequestered within the negatively charged components of the EPS matrix, effectively reducing their concentration at the cell surface. aston.ac.uk

Furthermore, the physiological heterogeneity within a biofilm contributes to resistance. nih.gov Cells in the deeper layers of a biofilm may be in a slow-growing or dormant state, making them less susceptible to antimicrobials that target active metabolic processes. nih.govmdpi.com The altered chemical microenvironment within the biofilm, such as oxygen and nutrient gradients, can also influence the efficacy of antimicrobial peptides. mdpi.com

Biofilms also facilitate the horizontal transfer of resistance genes, allowing for the rapid spread of resistance determinants within the community. nih.gov

Biofilm Resistance Factor Description Effect on Alo-1
EPS Matrix A protective layer of polysaccharides, proteins, and eDNA. nih.govmdpi.com Physical barrier, sequestration of peptides.
Physiological Heterogeneity Cells in different metabolic states (e.g., persister cells). nih.gov Reduced susceptibility of dormant cells.
Altered Microenvironment Gradients of oxygen, nutrients, and pH. Can inactivate or reduce the efficacy of the peptide.
Horizontal Gene Transfer Increased proximity of cells facilitates gene exchange. nih.gov Rapid dissemination of resistance genes.

Genetic Adaptation and Evolutionary Responses to Alo-1 Exposure

Continuous exposure to antimicrobial peptides like Alo-1 can drive the selection of resistant mutants and lead to the evolution of stable resistance. nih.govelifesciences.org This process involves genetic alterations that confer a survival advantage in the presence of the peptide.

Mutations can occur in genes that regulate the expression of resistance mechanisms. For example, mutations in two-component regulatory systems can lead to the constitutive upregulation of genes involved in LPS/teichoic acid modification or efflux pump expression. elifesciences.org Laboratory evolution experiments have demonstrated that bacteria can rapidly develop resistance to antimicrobial agents through a series of genetic mutations. nih.govresearchgate.netnih.gov

The evolution of resistance is often a stepwise process, where initial low-level resistance, perhaps due to the upregulation of an efflux pump, allows the bacteria to survive and acquire subsequent mutations that confer higher levels of resistance. mdpi.com The genetic basis for these adaptations can be identified through whole-genome sequencing of resistant isolates. elifesciences.org

Interestingly, the evolution of resistance to one antimicrobial agent can sometimes lead to increased susceptibility to another, a phenomenon known as collateral sensitivity. nih.gov Understanding the evolutionary trajectories of resistance to Alo-1 is crucial for developing strategies to mitigate its emergence and for the rational design of new peptides that are less prone to resistance. researchgate.netnih.govresearchgate.net Gene loss has also been identified as a potential evolutionary path for bacterial adaptation, leading to enhanced survival and transmission. eurekalert.org

Genetic Event Affected Mechanism Outcome
Point mutation in regulatory genes LPS/Teichoic acid modification, Efflux pump expression Constitutive activation of resistance mechanisms.
Gene amplification Efflux pumps, Degrading enzymes Increased production of resistance-conferring proteins.
Horizontal gene transfer Various resistance determinants Acquisition of pre-existing resistance genes.
Deletions or insertions Regulatory or target genes Altered regulation or target modification.

Synergistic and Combination Strategies Involving Antimicrobial Peptide Alo 1

Synergistic Effects of Alo-1 with Conventional Antibiotics

The combination of antimicrobial peptides with traditional antibiotics represents a promising strategy to combat resistant bacteria. nih.gov The rationale behind this approach is that the distinct mechanisms of action of AMPs and conventional antibiotics can lead to synergistic interactions, where the combined effect is greater than the sum of their individual effects. nih.govnih.gov While specific studies detailing the synergistic interactions of Alo-1 with a wide range of conventional antibiotics are still emerging, the general principles of AMP-antibiotic synergy provide a framework for understanding its potential.

Research has shown that AMPs can enhance the activity of conventional antibiotics through various mechanisms. A primary mechanism is the permeabilization of the bacterial membrane by the AMP, which facilitates the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. nih.govmdpi.com This is particularly relevant for antibiotics that are otherwise hindered by the bacterial outer membrane, such as in Gram-negative bacteria. frontiersin.org

Furthermore, the combination of AMPs and antibiotics has been observed to significantly inhibit the formation of bacterial biofilms, which are notoriously difficult to eradicate with antibiotics alone. frontiersin.org By disrupting the biofilm matrix, AMPs can expose the embedded bacteria to the antibiotic, leading to a more effective clearance of the infection. nih.govnih.gov

The following table summarizes potential synergistic interactions based on the known mechanisms of different classes of antibiotics when combined with an antimicrobial peptide like Alo-1.

Antibiotic ClassMechanism of ActionPotential Synergistic Outcome with Alo-1
β-lactams (e.g., Penicillin, Ampicillin) Inhibit cell wall synthesisAlo-1-mediated membrane disruption could provide easier access to the periplasmic space where penicillin-binding proteins are located.
Aminoglycosides (e.g., Gentamicin, Amikacin) Inhibit protein synthesis by binding to the 30S ribosomal subunitIncreased intracellular concentration of the antibiotic due to membrane permeabilization by Alo-1.
Macrolides (e.g., Erythromycin, Azithromycin) Inhibit protein synthesis by binding to the 50S ribosomal subunitEnhanced uptake of the antibiotic, overcoming potential efflux pump-mediated resistance.
Quinolones (e.g., Ciprofloxacin, Levofloxacin) Inhibit DNA replication and repairFacilitated entry of the antibiotic to its intracellular targets (DNA gyrase and topoisomerase IV).
Glycopeptides (e.g., Vancomycin) Inhibit cell wall synthesis in Gram-positive bacteriaIncreased efficacy against vancomycin-resistant strains by disrupting the cell membrane and allowing vancomycin (B549263) to reach its target. frontiersin.org

Checkerboard assays are a common in vitro method used to quantify the synergistic effects between two antimicrobial agents. frontiersin.org The Fractional Inhibitory Concentration Index (FICI) is calculated from these assays, where a value of ≤ 0.5 typically indicates synergy. frontiersin.org Future studies employing this methodology will be crucial to definitively establish and quantify the synergistic interactions between Alo-1 and a broad spectrum of conventional antibiotics against clinically relevant pathogens.

Combination Therapies of Alo-1 with Other Antimicrobial Peptides

The combination of different antimicrobial peptides is another strategy being explored to enhance antimicrobial activity and reduce the likelihood of resistance development. nih.govnews-medical.netsciencedaily.com Different AMPs can possess distinct structures and mechanisms of action, and their combination can lead to synergistic or additive effects. ubc.caresearchgate.net

The rationale for combining AMPs is multifaceted. Firstly, different peptides may have varying specificities for different bacterial species or membrane compositions. A combination could therefore provide a broader spectrum of activity. Secondly, peptides can act synergistically by facilitating each other's interaction with the bacterial membrane. For instance, one peptide might initially disrupt the outer membrane, allowing another peptide to more effectively translocate across and permeabilize the inner membrane. nih.gov

Studies on other AMPs have demonstrated that combinations can be more effective than single peptides, with three-AMP combinations sometimes showing even stronger synergism than two-AMP combinations. nih.gov This suggests that a multi-pronged attack on the bacterial cell envelope can be a highly effective strategy.

The following table outlines hypothetical synergistic combinations of Alo-1 with other classes of antimicrobial peptides, based on their structural and functional characteristics.

AMP ClassStructural FeaturePotential Synergistic Mechanism with Alo-1
α-helical peptides Amphipathic α-helical structureIf Alo-1 has a different structure (e.g., β-sheet), the combination could lead to more complex and disruptive interactions with the bacterial membrane.
β-sheet peptides Stabilized by disulfide bondsA combination of different β-sheet peptides can lead to the formation of more stable and larger pores in the bacterial membrane.
Extended peptides Rich in specific amino acids (e.g., Proline, Arginine)Different amino acid compositions could lead to varied interactions with membrane components, resulting in a more potent combined effect.
Loop peptides Single disulfide bond forming a loop structureThe combination of a loop peptide with a linear peptide like Alo-1 could result in a multi-step membrane disruption process.

The evaluation of synergy between different AMPs is also typically performed using checkerboard assays to determine the FICI. ubc.ca The specific outcomes of combining Alo-1 with other AMPs will depend on their individual properties and the target microorganisms.

Mechanistic Basis of Synergistic Interactions of Alo-1

The synergistic interactions involving Alo-1, whether with conventional antibiotics or other AMPs, are fundamentally rooted in its mechanism of action and how it complements the action of the partner molecule. The primary mechanism underlying the synergy of many AMPs is their ability to disrupt the integrity of bacterial cell membranes. nih.govmdpi.com

When combined with conventional antibiotics, the key synergistic mechanism is the increased permeability of the bacterial membrane. By creating pores or channels in the membrane, or by destabilizing the lipid bilayer, Alo-1 can effectively lower the barrier for antibiotics to enter the cell. nih.gov This increased intracellular concentration of the antibiotic can overcome resistance mechanisms such as efflux pumps and enzymatic degradation, and allows the antibiotic to reach its target in sufficient concentrations to exert its effect. nih.gov

Another important mechanistic aspect is the disruption of bacterial biofilms. Many chronic and recurrent infections are associated with biofilms, which provide a protective environment for bacteria and are inherently resistant to conventional antibiotics. nih.gov AMPs like Alo-1 can break down the biofilm matrix, often composed of polysaccharides, proteins, and extracellular DNA, thereby exposing the individual bacterial cells to the antibiotic. nih.gov

In combination with other AMPs, the mechanistic basis of synergy often involves cooperative interactions at the bacterial membrane. For example, two different peptides might form heterodimers or more complex oligomeric structures that create larger or more stable pores than either peptide could form alone. nih.gov Alternatively, one peptide might neutralize the negatively charged lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria, thereby facilitating the approach and insertion of the second peptide into the membrane. nih.gov

The following table summarizes the proposed mechanistic bases for the synergistic interactions of Alo-1.

CombinationPrimary Synergistic MechanismSecondary Mechanisms
Alo-1 + Conventional Antibiotic Increased membrane permeability leading to higher intracellular antibiotic concentration. nih.govmdpi.comDisruption of biofilm structure, inhibition of efflux pumps. nih.govnih.gov
Alo-1 + Another Antimicrobial Peptide Cooperative membrane disruption, formation of heterodimeric pores. nih.govBroadening of antimicrobial spectrum, overcoming single-peptide resistance mechanisms.

Engineering and Rational Design Strategies for Enhanced Antimicrobial Peptide Alo 1 Analogs

De Novo Design Principles for Alo-1 Derivatives

De novo design involves creating novel peptide sequences with desired antimicrobial properties based on a fundamental understanding of their structure-activity relationships. nih.govresearchgate.net For designing derivatives of Alo-1, several key principles are considered to create potent and selective analogs.

A primary principle in the de novo design of AMPs is the establishment of an amphipathic structure. frontiersin.orgnih.gov This involves arranging amino acid residues such that hydrophobic and hydrophilic residues are segregated to opposite faces of the molecule, often forming structures like α-helices or β-sheets. researchgate.netnih.gov This amphipathicity is crucial for the peptide's interaction with and disruption of microbial cell membranes. nih.gov The design process for Alo-1 analogs would therefore involve the strategic placement of cationic and nonpolar residues to optimize this amphipathic character. asm.org

The balance between cationicity and hydrophobicity is another critical factor. The net positive charge, primarily from residues like lysine (B10760008) and arginine, facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS). nih.govnih.gov Hydrophobicity, contributed by nonpolar residues, drives the insertion of the peptide into the lipid bilayer, leading to membrane perturbation. frontiersin.org Rational design of Alo-1 derivatives would aim to fine-tune this balance to maximize antimicrobial efficacy while minimizing toxicity to host cells. asm.org

Further design considerations include selecting cost-effective amino acids, optimizing peptide length to balance efficacy and production cost, and considering modifications like the addition of fatty acids to enhance stability. frontiersin.org For instance, creating short 11-residue peptides with specific modifications has been shown to yield broad-spectrum antimicrobial activity. frontiersin.org

Table 1: Key Principles in De Novo Design of Alo-1 Analogs

Design Principle Description Rationale for Alo-1 Analogs
Amphipathicity Segregation of hydrophobic and hydrophilic residues to form distinct polar and nonpolar faces. researchgate.netnih.gov To enhance interaction with and disruption of bacterial membranes.
Cationicity A net positive charge, typically from lysine and arginine residues. nih.gov To promote initial binding to negatively charged bacterial cell surfaces.
Hydrophobicity The presence of nonpolar amino acids. frontiersin.org To facilitate peptide insertion into the lipid bilayer, leading to membrane permeabilization.

| Structural Stability | The propensity to form stable secondary structures like α-helices or β-sheets in a membrane environment. | To ensure a consistent mechanism of action and improve peptide stability. |

Modifications for Improved Antimicrobial Potency of Alo-1 Analogs

To enhance the antimicrobial potency of Alo-1, various modifications can be introduced into its amino acid sequence. These modifications aim to optimize the peptide's physicochemical properties, leading to improved interaction with and disruption of microbial membranes. nih.govnih.gov

One of the most common strategies is amino acid substitution . Replacing certain residues can significantly impact the peptide's activity. For example, substituting specific amino acids with tryptophan, known for its preference for the interfacial region of lipid membranes, can enhance membrane-disrupting activity. nih.gov Similarly, increasing the net positive charge by substituting neutral or acidic residues with cationic amino acids like lysine or arginine can strengthen the initial electrostatic interactions with bacterial membranes. nih.gov Studies have shown that adding segments of ten lysine or ten arginine residues to the N- or C-terminus of magainin-2 increased its antimicrobial activity by 8 to 18 times. nih.gov

Altering the hydrophobicity of Alo-1 is another key approach. A well-balanced hydrophobicity is crucial, as excessive hydrophobicity can lead to non-specific interactions with host cell membranes and increased toxicity. nih.gov By systematically substituting amino acids, the hydrophobicity can be fine-tuned to achieve a therapeutic window with high antimicrobial activity and low hemolytic activity. mdpi.com For instance, substituting valine with the more hydrophobic amino acid leucine (B10760876) has been shown to decrease the minimum inhibitory concentration (MIC) of some peptides. frontiersin.org

Terminal modifications also play a role in enhancing potency. N-terminal modifications such as methylation and acetylation can improve antimicrobial activity. nih.gov Lipidation, the attachment of a fatty acid chain to the N-terminus, can increase the peptide's potency by strengthening its interaction with the microbial plasma membrane. nih.gov

Table 2: Examples of Modifications to Enhance Antimicrobial Potency

Modification Strategy Example Effect on Antimicrobial Peptide
Amino Acid Substitution Replacing specific residues with tryptophan. nih.gov Increased membrane disruption and antimicrobial potency.
Increased Cationicity Adding lysine or arginine residues to the peptide sequence. nih.gov Enhanced binding to bacterial membranes, leading to lower MIC values.
Optimized Hydrophobicity Substituting valine with leucine. frontiersin.org Increased antimicrobial activity against various bacterial strains.

| N-terminal Lipidation | Attaching a fatty acid to the N-terminus. nih.gov | Strengthened interaction with the microbial membrane and enhanced potency. |

Strategies for Enhancing Proteolytic Stability of Alo-1

A significant hurdle for the clinical application of antimicrobial peptides like Alo-1 is their susceptibility to degradation by proteases present in the host or secreted by bacteria. bohrium.comnih.gov Several strategies can be employed to enhance the proteolytic stability of Alo-1, thereby increasing its in vivo half-life and therapeutic efficacy.

A widely used approach is the incorporation of D-amino acids . Since natural proteases are stereospecific for L-amino acids, substituting some or all L-amino acids with their D-enantiomers can render the peptide resistant to proteolytic cleavage. biorxiv.orgoup.commdpi.com This strategy has been shown to significantly improve the stability of peptides in the presence of enzymes like trypsin and in human serum. biorxiv.orgoup.com

Peptide cyclization is another effective method to improve stability. nih.govresearchgate.net By linking the N- and C-termini, the peptide is locked into a conformation that is less accessible to proteases. researchgate.netnih.gov Cyclization can be achieved through various chemical strategies and has been demonstrated to enhance resistance to degradation while maintaining or even improving antimicrobial activity. biorxiv.orgbiorxiv.org

Terminal modifications , such as N-terminal acetylation and C-terminal amidation, can also protect against degradation by exopeptidases. nih.govinformahealthcare.com These modifications neutralize the terminal charges, making the peptide ends less recognizable by these enzymes. nih.gov

Table 3: Strategies to Improve Proteolytic Stability of Alo-1

Strategy Description Expected Outcome for Alo-1
D-Amino Acid Substitution Replacing L-amino acids with their D-enantiomers. biorxiv.orgoup.com Increased resistance to degradation by host and bacterial proteases.
Peptide Cyclization Covalently linking the N- and C-termini of the peptide. nih.govresearchgate.net Enhanced conformational rigidity and reduced susceptibility to proteolysis.
Terminal Modifications Acetylation of the N-terminus and amidation of the C-terminus. nih.govinformahealthcare.com Protection against exopeptidases and increased in vivo half-life.

| Incorporation of Unnatural Amino Acids | Introducing amino acids not typically found in proteins. bohrium.com | Steric hindrance at cleavage sites, preventing protease binding. |

Advanced Computational Design Approaches for Alo-1 (e.g., Machine Learning, Molecular Dynamics)

Advanced computational tools are revolutionizing the design of antimicrobial peptides by enabling high-throughput screening and rational design of novel sequences with enhanced properties. nih.govnih.gov These approaches can be applied to accelerate the development of improved Alo-1 analogs.

Machine learning (ML) and artificial intelligence (AI) models can be trained on large datasets of known AMPs to predict the antimicrobial activity of new peptide sequences. nih.govnih.govsemanticscholar.org These models can identify patterns and relationships between peptide sequence, structure, and function that are not immediately obvious. nih.gov Generative models, such as recurrent neural networks (RNNs) and long short-term memory (LSTM) networks, can even design entirely new AMP sequences de novo with a high probability of being active. mdpi.com For Alo-1, ML models could be used to screen vast libraries of potential analogs to identify candidates with the highest predicted potency and lowest toxicity. nih.gov

Molecular dynamics (MD) simulations provide atomic-level insights into the interactions between AMPs and bacterial membranes. acs.orgnih.govresearchgate.net By simulating the dynamic behavior of Alo-1 analogs in a lipid bilayer environment, researchers can visualize how the peptides insert into and disrupt the membrane. acs.orgresearchgate.netacs.org This information is invaluable for the rational design of peptides with optimized membrane-disrupting capabilities. acs.org MD simulations can guide the introduction of specific mutations to enhance pore formation or other membrane-destabilizing activities. acs.orgacs.org

These computational approaches, often used in combination, create a powerful pipeline for the design and optimization of Alo-1 analogs, reducing the time and cost associated with traditional experimental methods. acs.org

Table 4: Computational Tools for Alo-1 Analog Design

Computational Approach Application for Alo-1 Design Key Advantages
Machine Learning (ML) Predicting antimicrobial activity, toxicity, and other properties of Alo-1 analogs. nih.govsemanticscholar.org High-throughput screening of large sequence libraries; de novo design of novel peptides. nih.govmdpi.com
Molecular Dynamics (MD) Simulating the interaction of Alo-1 with bacterial membranes at the atomic level. nih.govresearchgate.net Provides detailed insights into the mechanism of action, guiding rational design for improved efficacy. acs.orgacs.org

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the physicochemical properties of Alo-1 analogs with their biological activity. asm.org | Enables the prediction of activity for untested peptides and helps in understanding key structural features. |

Peptide Conjugation and Delivery Systems for Alo-1 (e.g., nanoparticles, hydrogels)

To overcome challenges such as poor stability, potential toxicity, and limited bioavailability, Alo-1 can be incorporated into advanced delivery systems or conjugated to other molecules. nih.govbohrium.com

Nanoparticle-based delivery systems offer a promising approach to enhance the therapeutic efficacy of AMPs. researchgate.net Conjugating Alo-1 to gold (AuNPs) or silver (AgNPs) nanoparticles can improve its stability against proteolytic degradation and may lead to synergistic antimicrobial effects. researchgate.netrsc.orgnih.govacs.org The nanoparticles act as carriers, protecting the peptide and potentially facilitating its delivery to the site of infection. acs.org Studies have shown that AMPs tethered to gold nanoparticles retain their ability to fold into their active conformation and exhibit increased stability against enzymes like trypsin. rsc.org

Hydrogels serve as excellent matrices for the localized and sustained delivery of AMPs. nih.govbohrium.comrsc.org Encapsulating Alo-1 within a hydrogel can protect it from degradation, reduce its systemic toxicity, and allow for its controlled release over time. nih.govbohrium.comnih.gov This is particularly beneficial for applications such as wound healing, where a prolonged antimicrobial effect is desired. nih.govmdpi.com Different types of hydrogels, including self-assembling peptide hydrogels, can be designed to respond to specific stimuli, such as changes in pH or temperature, for on-demand release of the peptide. nih.govnih.gov

These conjugation and delivery strategies can significantly improve the pharmacokinetic and pharmacodynamic properties of Alo-1, making it a more viable candidate for clinical applications. nih.govbohrium.com

Table 5: Delivery Systems for Alo-1

Delivery System Description Potential Benefits for Alo-1
Gold Nanoparticles (AuNPs) Conjugation of Alo-1 to the surface of gold nanoparticles. rsc.orgacs.org Enhanced stability against proteases, potential for synergistic antimicrobial activity, and improved biocompatibility. researchgate.netrsc.org
Silver Nanoparticles (AgNPs) Combination of Alo-1 with silver nanoparticles, which have inherent antimicrobial properties. nih.gov Synergistic bactericidal effects and improved stability. nih.gov

| Hydrogels | Encapsulation of Alo-1 within a three-dimensional polymer network. nih.govbohrium.comnih.gov | Controlled and sustained release, protection from degradation, reduced systemic toxicity, and suitability for topical applications. nih.govbohrium.commdpi.com |

Advanced Research Methodologies and Techniques for Alo 1 Studies

Microscopic Imaging Techniques (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy, Confocal Microscopy)

Microscopic imaging is indispensable for visualizing the direct effects of Alo-1 on the morphology and integrity of microbial cells. These techniques provide compelling visual evidence of the peptide's antimicrobial action. nih.gov

Transmission Electron Microscopy (TEM): TEM allows for ultra-high-resolution imaging of the internal structures of bacterial cells. In studies of Alo-1, TEM is used to observe the ultrastructural changes within bacteria after exposure to the peptide. nih.gov Researchers can visualize damage to the cell envelope, the formation of intracellular membranous structures, and alterations in the cytoplasm and DNA region. nih.govresearchgate.net For instance, TEM immunogold labeling can be adapted to track the location of short peptides like Alo-1 within the bacterial cell, providing insights into its mechanism of action. nih.gov

Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of microorganisms. This technique is crucial for observing how Alo-1 affects the outer cell membrane. Following treatment with the peptide, SEM can reveal dramatic morphological changes such as the formation of blisters, bubbles, deep craters, or open holes on the bacterial surface, indicating membrane disruption and cell lysis. nih.govresearchgate.net These images serve as direct proof of the peptide's ability to compromise the physical barrier of the pathogen.

Confocal Microscopy: Confocal microscopy is a powerful tool for determining the subcellular localization of Alo-1, especially when the peptide is labeled with a fluorescent tag. nih.gov By capturing optical "slices" through the cell (a z-stack), researchers can distinguish whether Alo-1 remains on the cell membrane or translocates into the cytoplasm. nih.govresearchgate.net This is critical for differentiating between membrane-disrupting mechanisms and those that involve targeting intracellular components. nih.gov

TechniquePrimary Application for Alo-1 StudiesTypical Observations
Transmission Electron Microscopy (TEM) Visualizing internal cellular damage.Disruption of the cell envelope, formation of intracellular vesicles, condensation or disorganization of cytoplasmic contents. nih.govresearchgate.net
Scanning Electron Microscopy (SEM) Observing external surface modifications.Cell surface roughening, blebbing, pore formation, cell shrinkage, and complete lysis. nih.govresearchgate.net
Confocal Microscopy Determining peptide localization.Visualization of fluorescently-labeled Alo-1 on the bacterial membrane or within the cytoplasm. nih.govresearchgate.net

Spectroscopic Analyses (e.g., Nuclear Magnetic Resonance, Circular Dichroism, Fluorescence Spectroscopy)

Spectroscopic techniques are vital for characterizing the structural properties of Alo-1 and its interactions with model membranes at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier technique for determining the high-resolution, three-dimensional structure of peptides like Alo-1 in various environments. nih.govresearchgate.net Solution-state NMR can define the peptide's structure in aqueous solution or in the presence of membrane-mimicking micelles. nih.govresearchgate.net Solid-state NMR is particularly powerful for examining the orientation, oligomeric state, and dynamics of Alo-1 when it is bound to or inserted into lipid bilayers, providing atomic-level details of its interaction with the target membrane. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used method to assess the secondary structure of peptides. mdpi.com Most linear AMPs are unstructured or in a random coil state in aqueous solution but adopt a more ordered conformation, such as an α-helix or β-sheet, upon interacting with a membrane environment. mdpi.comnih.gov CD analysis of Alo-1 in the presence of bacterial membrane mimetics (like liposomes) can reveal these conformational changes, which are often essential for its antimicrobial activity. arxiv.orgnih.gov

Fluorescence Spectroscopy: This sensitive technique provides key information on the physical interactions between Alo-1 and lipid membranes. nih.gov By labeling the peptide with a fluorescent probe or utilizing the intrinsic fluorescence of amino acids like tryptophan, researchers can quantify its affinity for different types of membranes (partition free energy), determine if it aggregates in solution or within the bilayer, and deduce its position and orientation relative to the membrane core. nih.govresearchgate.net Assays using fluorescent dyes like propidium (B1200493) iodide can also monitor membrane permeabilization in real-time. mdpi.com

TechniqueInformation Gained about Alo-1Key Findings from Representative AMP Studies
Nuclear Magnetic Resonance (NMR) High-resolution 3D structure, peptide-lipid contacts.Defines the atomic structure of the peptide in a membrane-bound state and identifies key residues involved in membrane interaction. nih.govresearchgate.net
Circular Dichroism (CD) Secondary structure (α-helix, β-sheet, random coil).Demonstrates a conformational shift from a random coil in solution to an α-helical structure upon binding to negatively charged bacterial model membranes. mdpi.comresearchgate.net
Fluorescence Spectroscopy Membrane binding affinity, peptide aggregation, and membrane permeabilization kinetics.Quantifies the binding constant of the peptide to bacterial membranes and shows a time-dependent increase in membrane leakage. nih.govmdpi.com

High-Throughput Screening Platforms for Alo-1 Activity

To efficiently discover and optimize peptides like Alo-1, high-throughput screening (HTS) platforms are employed. These systems allow for the rapid evaluation of large libraries of peptide variants against various microbial strains. researchgate.net A common approach involves using 96-well microplates where bacterial growth is monitored in the presence of different peptide concentrations. nih.gov Bacterial viability can be measured by absorbance (optical density), fluorescence (using viability dyes), or luminescence (using bioluminescent bacterial strains). frontiersin.org Such platforms enable the rapid determination of key parameters like the Minimum Inhibitory Concentration (MIC) for thousands of compounds, accelerating the identification of lead candidates with superior activity. frontiersin.orgfrontiersin.org

HTS Assay TypePrincipleMeasured ParameterThroughput
Absorbance-Based Assay Measures turbidity of bacterial culture as an indicator of growth.Optical Density (OD) at 600 nm. frontiersin.orgHigh (96-, 384-well plates)
Fluorescence-Based Assay Uses dyes that fluoresce upon entering membrane-compromised cells (e.g., propidium iodide) or indicate metabolic activity.Fluorescence Intensity.High
Luminescence-Based Assay Employs genetically engineered bacteria that produce light; a decrease in luminescence indicates cell death. frontiersin.orgRelative Luminescence Units (RLU). frontiersin.orgHigh
Peptide Array Screening Synthesizes peptide variants on a solid support (e.g., cellulose (B213188) membrane) which is then incubated with bacteria to identify active sequences. frontiersin.orgZones of bacterial growth inhibition.Very High

Computational Modeling and Simulation for Alo-1 Design and Interaction Studies

Computational methods are integral to modern peptide research, offering insights that guide experimental work and accelerate the design process. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide an atomic-level picture of how Alo-1 interacts with bacterial membranes over time. arxiv.org These simulations can predict the peptide's folding and binding process, its orientation and insertion into the lipid bilayer, and the subsequent disruption of the membrane, such as the formation of pores. acs.org By modeling these dynamic events, researchers can understand the structural determinants of Alo-1's activity.

Peptide Design and Activity Prediction: Machine learning and other computational tools are used to screen virtual peptide libraries or design novel sequences with potentially enhanced antimicrobial properties. acs.orgmdpi.com Algorithms trained on databases of known AMPs can predict the antimicrobial potential of a new sequence, its likely secondary structure, and other physicochemical properties, thereby rationalizing the design of more potent and selective Alo-1 analogs. mdpi.commdpi.com

Computational MethodPurpose in Alo-1 ResearchExample of Generated Data
Molecular Dynamics (MD) Simulation To simulate the interaction of Alo-1 with a model bacterial membrane.Time-lapse atomic coordinates showing peptide insertion and pore formation; calculation of peptide-lipid interaction energies. acs.org
Homology Modeling To predict the 3D structure of Alo-1 based on known structures of similar peptides.A predicted 3D structural model of Alo-1.
Machine Learning Prediction To predict the antimicrobial activity and other properties of novel Alo-1 variants.A probability score indicating the likelihood that a designed peptide sequence will be antimicrobial. mdpi.commdpi.com

'Omics' Approaches in Investigating Microbial Responses to Alo-1

'Omics' technologies provide a global view of the cellular processes affected by Alo-1, offering deep insights into its mechanism of action beyond direct membrane disruption.

Transcriptomics (RNA-Seq): By sequencing the entire collection of RNA transcripts (the transcriptome) in a bacterial population, researchers can identify which genes are up- or down-regulated in response to Alo-1 treatment. nih.gov This can reveal the specific stress response pathways that are activated, such as those related to cell wall repair, efflux pumps, or metabolic adjustments. frontiersin.org For example, a transcriptomic analysis might show that upon exposure to Alo-1, bacteria up-regulate genes involved in repairing envelope damage and down-regulate genes related to protein synthesis. frontiersin.org

Proteomics: Proteomics involves the large-scale study of proteins. By comparing the proteome of bacteria before and after treatment with Alo-1, researchers can identify changes in protein expression and modification. This can confirm findings from transcriptomics and reveal post-transcriptional regulatory mechanisms employed by the bacteria to cope with the peptide-induced stress.

These 'omics' approaches are crucial for understanding the complex interplay between Alo-1 and the microbial cell, potentially uncovering novel targets and explaining mechanisms of resistance.

'Omics' TechniqueObjectiveKey Findings in Microbial Response to Stressors
Transcriptomics (RNA-Seq) To profile global gene expression changes in bacteria upon Alo-1 exposure.Identification of differentially expressed genes (DEGs) related to cell wall stress, oxidative stress, and altered metabolic pathways. nih.govfrontiersin.org
Proteomics To analyze changes in the total protein content of bacteria after Alo-1 treatment.Upregulation of stress-response proteins (e.g., chaperones, proteases) and downregulation of proteins involved in biosynthesis.

Future Research Directions and Unaddressed Challenges in Antimicrobial Peptide Alo 1 Studies

Exploring Novel Mechanisms and Targets of Alo-1

The precise mechanism of action for Alo-1 remains largely uncharacterized. It is known to be part of the knottin-type peptide family, which is defined by a unique disulfide-bridge topology creating a "cysteine knot". frontiersin.orgmdpi.com This structure confers significant stability. While it is established that Alo-1 exhibits antifungal activity, particularly against Candida glabrata, the specific molecular interactions and downstream effects are not well understood. frontiersin.org

Future research should focus on elucidating these mechanisms. Key areas of investigation include:

Membrane Interaction: Determining if Alo-1 disrupts fungal cell membranes, and if so, through which model (e.g., pore formation, carpet model). While many antimicrobial peptides (AMPs) target membranes, some have intracellular targets. nih.gov

Intracellular Targets: Investigating whether Alo-1 translocates across the cell membrane to interact with intracellular components, such as nucleic acids or enzymes, which is a known mechanism for some AMPs. mdpi.com

Structural-Activity Relationship: Conducting detailed studies to understand how the specific amino acid sequence of Alo-1, which differs slightly from Alo-3, influences its lower comparative activity. This could reveal key residues essential for its antifungal properties. mdpi.com

Development of Resistance Mitigation Strategies for Alo-1

A significant advantage of AMPs over traditional antibiotics is the lower propensity for microorganisms to develop resistance. nih.gov This is often attributed to their mechanism of targeting fundamental structures like the cell membrane. However, resistance to AMPs is not impossible and can occur through various bacterial strategies, such as surface charge alteration or proteolytic degradation. nih.gov

As there have been no extensive studies on Alo-1, no resistance has been documented. However, proactive research into mitigating potential resistance is a crucial future step. Strategies could include:

Peptide Engineering: Creating synthetic analogs of Alo-1 with modified sequences to enhance activity and potentially circumvent microbial resistance mechanisms. mdpi.com

Combination Therapy: Investigating the synergistic effects of Alo-1 with other antifungal agents. This approach can lower the required concentration of each agent and reduce the likelihood of resistance emergence.

Integration of Multi-Omics Data for Comprehensive Alo-1 Understanding

Currently, there is a significant lack of multi-omics data specifically for Alo-1. "Omics" technologies (genomics, proteomics, metabolomics) are powerful tools for understanding the broader biological context of an antimicrobial peptide. youtube.com

Future research endeavors should incorporate these approaches:

Transcriptomics: Analyzing the fungal gene expression profile in response to Alo-1 exposure to identify the pathways and stress responses triggered by the peptide.

Proteomics: Identifying changes in the fungal proteome to pinpoint proteins that may be direct or indirect targets of Alo-1.

Metabolomics: Studying the metabolic changes in fungi treated with Alo-1 to understand its impact on essential cellular processes.

Integrating these datasets would provide a systems-level understanding of Alo-1's antifungal activity and the host response, potentially revealing novel targets and mechanisms. nih.gov

Bridging In Vitro and In Vivo Efficacy of Alo-1

The current knowledge of Alo-1's activity is limited to in vitro studies showing its effect on Candida glabrata. frontiersin.org A major challenge for all therapeutic peptides is translating promising in vitro results into effective in vivo models. mdpi.comnih.gov

Key future research steps to bridge this gap include:

Animal Models of Infection: Testing the efficacy of Alo-1 in murine or other relevant animal models of fungal infections, particularly those caused by Candida species.

Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Alo-1 in vivo. Understanding its stability in biological fluids and its half-life is critical for therapeutic development. conceptlifesciences.com

Toxicity Studies: Evaluating the cytotoxicity of Alo-1 against mammalian cells to determine its therapeutic index and potential for off-target effects. Knottin-type peptides are generally noted for their stability and low toxicity, but this must be empirically verified for Alo-1. nih.govresearchgate.net

Innovations in Alo-1 Design and Delivery Systems

The inherent limitations of peptide-based drugs, such as susceptibility to enzymatic degradation and poor bioavailability, represent significant challenges. conceptlifesciences.com While the knottin structure of Alo-1 provides high stability, its delivery to the site of infection remains a hurdle that needs to be addressed.

Future innovations should concentrate on:

Peptide Optimization: Rational design and chemical modifications of the Alo-1 sequence could enhance its antimicrobial potency and stability. This could involve amino acid substitutions or cyclization strategies. mdpi.com

Nanotechnology-Based Delivery: Encapsulating Alo-1 in nanocarriers, such as liposomes or polymeric nanoparticles, could protect it from degradation, improve its solubility, and facilitate targeted delivery to infected tissues. nih.govnih.gov

Novel Formulations: Developing advanced formulations, such as hydrogels or films, for topical application of Alo-1 in treating localized fungal infections.

Addressing these unaddressed challenges and pursuing these future research directions will be essential to unlock the full therapeutic potential of the antimicrobial peptide Alo-1.

Q & A

Q. What are the structural characteristics of Alo-1, and how do they influence its antimicrobial activity?

Alo-1 belongs to a homologous family of antifungal peptides (Alo-1, Alo-2, Alo-3) isolated from the beetle Acrocinus longimanus. It shares >80% sequence identity with Alo-3, which adopts a knottin fold —a triple-stranded antiparallel β-sheet stabilized by three disulfide bridges (Cys1–Cys4, Cys2–Cys5, Cys3–Cys6). This structure confers stability against enzymatic degradation and enables membrane interaction via a cationic surface, critical for antifungal activity . While Alo-1’s exact structure is unresolved, its lower activity compared to Alo-3 may stem from differences in surface charge distribution or loop flexibility.

Methodological Insight : Use NMR spectroscopy and molecular modeling (e.g., ARIA software with disulfide restraints) to resolve disulfide connectivity, as demonstrated for Alo-3 .

Q. What experimental models are appropriate for assessing Alo-1’s antifungal efficacy?

Alo-1’s activity has been tested against Candida glabrata, a clinically relevant yeast strain. Standardized protocols include:

  • Broth microdilution assays to determine minimum inhibitory concentrations (MICs).
  • Time-kill kinetics to evaluate concentration-dependent fungicidal effects.
  • Hemolysis assays (e.g., using erythrocytes) to assess mammalian cell toxicity.
    For comparative studies, include Alo-3 as a positive control due to its higher potency against C. glabrata .

Advanced Research Questions

Q. How do sequence variations between Alo-1 and Alo-3 correlate with their differential antifungal potency?

Despite >80% sequence identity, Alo-1 exhibits lower activity than Alo-3. Key differences likely reside in:

  • Cationic residues : Alo-3 lacks negatively charged residues and displays a cationic surface, enhancing electrostatic interactions with fungal membranes.
  • Loop regions : Structural flexibility in loops connecting β-strands may influence membrane penetration.
    Experimental Design :
  • Perform alanine scanning mutagenesis to identify critical residues.
  • Use surface plasmon resonance (SPR) to quantify binding affinity to fungal membrane mimics (e.g., lipid bilayers with ergosterol) .

Q. What computational strategies can predict Alo-1’s interactions with microbial membranes?

  • Molecular dynamics (MD) simulations : Model Alo-1’s interaction with lipid bilayers to identify membrane-penetrating motifs.
  • Machine learning tools : Use the Antimicrobial Peptide Database (APD) to train classifiers for activity prediction based on physicochemical properties (e.g., charge, hydrophobicity) .
  • Docking studies : Map cationic residues to fungal membrane components (e.g., β-glucans) using tools like AutoDock Vina .

Q. How can researchers address discrepancies in Alo-1’s activity data across studies?

Contradictions in MIC values or toxicity profiles may arise from:

  • Strain variability : Use standardized strains (e.g., C. glabrata ATCC 2001) and control for culture conditions.
  • Peptide purity : Validate Alo-1 synthesis via HPLC and mass spectrometry.
  • Assay interference : Include controls for solvent effects (e.g., DMSO) and serum protein binding .

Q. What strategies can enhance Alo-1’s stability for in vivo applications?

  • Cyclization : Engineer non-natural disulfide bonds to stabilize the knottin fold.
  • PEGylation : Conjugate polyethylene glycol to reduce renal clearance.
  • Encapsulation : Use lipid-based nanocarriers (e.g., liposomes) to protect against proteolysis, as shown in AMP delivery systems .

Q. How does Alo-1’s mechanism differ from lysozyme-like antimicrobial proteins?

While lysozymes (e.g., DcLys-1–6) degrade bacterial cell walls via glycosidase activity, Alo-1 targets fungal membranes through:

  • Membrane disruption via pore formation or carpet-like mechanisms.
  • Intracellular targeting (e.g., mitochondrial disruption in Candida).
    Validation : Combine propidium iodide uptake assays (membrane integrity) with transcriptomic profiling to identify dysregulated fungal pathways .

Q. Key Resources

  • Structural Data : PDB for knottin-fold templates (e.g., 1RKK for β-sheet AMPs) .
  • Activity Prediction : APD3 (https://aps.unmc.edu ) for sequence-structure-function analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.